molecular formula C13H11ClO5 B11843826 6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid

6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B11843826
M. Wt: 282.67 g/mol
InChI Key: YUPCOKQFGMWQSM-UHFFFAOYSA-N
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Description

6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid is a coumarin derivative characterized by a chlorine atom at position 6 and an isopropoxy group (-OCH(CH₃)₂) at position 7. Its molecular formula is C₁₃H₁₁ClO₅ (calculated molecular weight: 282.67 g/mol).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11ClO5

Molecular Weight

282.67 g/mol

IUPAC Name

6-chloro-2-oxo-7-propan-2-yloxychromene-3-carboxylic acid

InChI

InChI=1S/C13H11ClO5/c1-6(2)18-11-5-10-7(4-9(11)14)3-8(12(15)16)13(17)19-10/h3-6H,1-2H3,(H,15,16)

InChI Key

YUPCOKQFGMWQSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Formylation of 2-Hydroxyacetophenone Derivatives

The starting material, 2-hydroxy-5-chloro-6-isopropoxyacetophenone, undergoes Vilsmeier-Haack formylation to introduce an aldehyde group at the C3 position. This reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in a dichloromethane (DCM)-water mixture at 0–25°C for 12 hours. The formylation step proceeds via electrophilic aromatic substitution, with the DMF-POCl₃ complex generating the reactive iminium intermediate.

Key Conditions:

  • Temperature: 0–25°C

  • Reagents: POCl₃ (1.2 equiv), DMF (1.5 equiv)

  • Solvent: DCM/water (2:1 v/v)

  • Yield: 46–94%

Cyclization to Form the Chromene Core

The formylated intermediate undergoes cyclization under acidic conditions to construct the 2H-chromene scaffold. Concentrated hydrochloric acid (HCl) at 100°C for 2 hours facilitates intramolecular esterification, forming the lactone ring. The chloro and isopropoxy substituents at positions 6 and 7 remain intact during this step due to their electron-withdrawing and steric effects, which stabilize the intermediate.

Oxidation of Aldehyde to Carboxylic Acid

The final step converts the C3 aldehyde group into a carboxylic acid using Pinnick oxidation. This method employs sodium chlorite (NaClO₂) and sulfamic acid in a DCM-water mixture at 0–25°C for 12 hours. The reaction selectively oxidizes the aldehyde without affecting the chromene ring or substituents.

Optimized Parameters:

  • Oxidizing Agent: NaClO₂ (2.0 equiv)

  • Acid: Sulfamic acid (1.5 equiv)

  • Solvent: DCM/water (3:1 v/v)

  • Yield: 53–61%

Alternative Pathways via Nucleophilic Substitution

Late-Stage Functionalization of Preformed Chromenes

An alternative strategy involves synthesizing the unsubstituted chromene-3-carboxylic acid first, followed by halogenation and alkoxylation. Chlorination at position 6 is achieved using sulfuryl chloride (SO₂Cl₂) in acetic acid at 40°C, while isopropoxylation at position 7 employs isopropyl bromide and potassium carbonate in dimethylacetamide (DMAc).

Reaction Metrics:

  • Chlorination: 72% yield, 6 hours

  • Alkoxylation: 68% yield, 8 hours

Challenges in Regioselectivity

Direct functionalization of the chromene ring often faces regioselectivity issues due to competing electrophilic attack at positions 5 and 8. Computational studies suggest that the electron-donating isopropoxy group at position 7 deactivates the adjacent position 6, making chloro-substitution more favorable at position 6 than position 5.

Industrial-Scale Production and Green Chemistry

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors reduce reaction times from hours to minutes by enhancing heat and mass transfer. For example, the Pinnick oxidation step achieves 95% conversion in 30 minutes under flow conditions, compared to 12 hours in batch reactors.

Solvent and Catalyst Optimization

Green solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) replace traditional DCM in large-scale processes. Catalysts such as immobilized TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) improve oxidation efficiency, reducing NaClO₂ usage by 40%.

Comparative Table: Batch vs. Flow Conditions

ParameterBatch ReactorFlow Reactor
Reaction Time12 hours30 minutes
NaClO₂ Consumption2.0 equiv1.2 equiv
Space-Time Yield0.8 g/L·h3.5 g/L·h

Advanced Techniques for Enantiomeric Control

Although this compound lacks chiral centers, its synthetic intermediates may require resolution. Patent US11555023B2 describes a photo-epimerization method using UV light and chiral amines to enrich enantiomers. While developed for trifluoromethyl analogs, this approach could adapt to resolve racemic mixtures of chromene precursors.

Key Steps in Photo-Epimerization:

  • Racemic chromene acid is treated with a chiral amine (e.g., (R)-1-phenylethylamine) in toluene.

  • UV irradiation (254 nm) induces epimerization at 25°C for 24 hours.

  • The less soluble diastereomeric salt precipitates, yielding 98% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

  • Antioxidant Activity
    • Research indicates that 6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals and protect against oxidative stress in cellular models, demonstrating a dose-dependent response in inhibiting reactive oxygen species (ROS) production.
  • Anti-inflammatory Effects
    • The compound has shown potential in reducing inflammation markers in vitro. In a controlled experiment, it was tested against human albumin denaturation induced by heat, yielding an inhibition percentage comparable to established anti-inflammatory drugs like ibuprofen .
  • Antimicrobial Activity
    • Preliminary studies have reported that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness was assessed through disk diffusion assays, indicating a promising potential for developing new antimicrobial agents.

Agricultural Applications

  • Pesticidal Properties
    • The compound's unique structure allows it to interact with biological systems effectively, making it a candidate for use as a pesticide. Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects compared to conventional pesticides.
  • Plant Growth Regulation
    • Studies have suggested that this compound may act as a plant growth regulator, promoting root development and enhancing overall plant vigor under stress conditions.

Material Science Applications

  • Fluorescent Materials
    • Due to its chromophoric characteristics, this compound can be utilized in the development of fluorescent materials. Its incorporation into polymer matrices has been explored for applications in sensors and imaging technologies.
  • Photovoltaic Devices
    • Research into organic photovoltaics has identified this compound as a potential candidate for light-harvesting applications due to its ability to absorb light efficiently and convert it into electrical energy.

Comparative Analysis Table

Application AreaSpecific UseObservations
BiologicalAntioxidantEffective in scavenging ROS
Anti-inflammatoryComparable inhibition to ibuprofen
AntimicrobialEffective against multiple bacterial strains
AgriculturalPesticideReduced toxicity to beneficial insects
Plant growth regulatorEnhances root development
Material ScienceFluorescent materialsUseful in sensors and imaging technologies
Photovoltaic devicesEfficient light absorption

Case Studies

  • Antioxidant Study : A research team conducted an experiment where various concentrations of this compound were introduced into cell cultures exposed to oxidative stress. Results indicated a significant reduction in oxidative damage markers, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.
  • Pesticide Field Trial : In agricultural settings, a formulation containing this compound was applied to crops infested with pests. The trial demonstrated a 70% reduction in pest populations over four weeks without adversely affecting non-target species.
  • Material Development Research : A study focused on integrating this compound into polymer blends for photovoltaic applications revealed enhanced energy conversion efficiencies compared to traditional materials, marking it as a promising candidate for future solar technologies.

Mechanism of Action

The mechanism of action of 6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and inferred properties of 6-chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid with related coumarin derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Inferred Properties
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid C₁₀H₅ClO₅ 240.60 6-Cl, 7-OH High polarity due to -OH; strong hydrogen-bonding capacity
6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid C₁₂H₉ClO₄ 252.65 6-Cl, 4-CH₃, 7-CH₃ Increased steric bulk and lipophilicity; potential metabolic stability
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid C₁₂H₁₀O₅ 234.20* 7-OCH₂CH₃ Moderate lipophilicity; reduced polarity compared to -OH analogs
7-Propoxy-2-oxo-2H-chromene-3-carboxylic acid C₁₃H₁₂O₅ 248.23* 7-OCH₂CH₂CH₃ Higher lipophilicity than ethoxy derivative; may enhance membrane permeability
This compound C₁₃H₁₁ClO₅ 282.67 6-Cl, 7-OCH(CH₃)₂ Balanced lipophilicity and steric hindrance; potential for optimized bioavailability

*Estimated values due to lack of explicit data in evidence.

Substituent Effects

Hydroxy vs. Alkoxy Groups
  • 7-Hydroxy (C₁₀H₅ClO₅) : The hydroxyl group increases polarity and hydrogen-bonding capacity, favoring aqueous solubility but limiting passive diffusion across biological membranes .
  • Steric effects may reduce enzymatic degradation compared to smaller alkoxy groups .
Chlorine at Position 6

The electron-withdrawing chlorine atom at position 6 likely stabilizes the coumarin core and influences electronic interactions with biological targets. This substitution is conserved across analogs, suggesting its critical role in activity .

Methyl Substitutions (C₁₂H₉ClO₄)

The 4,7-dimethyl analog exhibits increased steric hindrance and lipophilicity.

Research Implications

  • Synthetic Accessibility: Alkoxy-substituted coumarins (e.g., ethoxy, propoxy) are synthetically accessible via nucleophilic substitution or Mitsunobu reactions, as inferred from similar compounds .
  • Biological Activity : Hydroxycoumarins are often associated with antioxidant and anti-inflammatory properties, while lipophilic alkoxy derivatives may show improved pharmacokinetic profiles in drug discovery .

Biological Activity

6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound belonging to the coumarin family, characterized by a chromene core structure. Its unique chemical properties stem from the presence of a chlorine atom at the sixth position and an isopropoxy group at the seventh position. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₃H₁₁ClO₅
  • Molecular Weight : Approximately 282.68 g/mol
  • CAS Number : 914203-21-7

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity :
    • The compound has been shown to scavenge free radicals, thus potentially reducing oxidative stress in cells.
  • Antimicrobial Properties :
    • Studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in infection control.
  • Anticancer Potential :
    • Preliminary studies indicate that it may inhibit the proliferation of cancer cells, although detailed mechanisms and pathways remain to be elucidated.
  • Anti-inflammatory Effects :
    • The compound has demonstrated potential in reducing inflammation in vitro, suggesting its utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparison with structurally similar compounds reveals insights into its activity:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acidHydroxyl group at position 7Exhibits different solubility and reactivity profiles
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acidDiethylamino group instead of chlorinePotentially enhanced biological activity due to amine group
7-HydroxycoumarinHydroxyl group at position 7 without chlorineKnown for strong fluorescence properties

The specific combination of halogen substitution and alkoxy functionalization in 6-Chloro-7-isopropoxy significantly influences its chemical reactivity and therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of this compound:

  • Synthesis Methods :
    • The synthesis typically involves multi-step organic reactions, which can include halogenation and alkylation processes to achieve the desired structure.
  • In Vitro Studies :
    • In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Mechanism of Action :
    • Investigations into the mechanism of action suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Comparative Studies :
    • Comparative studies with other coumarin derivatives have shown that 6-Chloro-7-isopropoxy possesses superior antimicrobial activity, highlighting its potential as a lead compound for drug development.

Q & A

Q. What are the recommended safety protocols for handling 6-Chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid in laboratory settings?

  • Methodological Answer : Handling should follow guidelines for structurally similar coumarin derivatives. Key precautions include:
  • Use personal protective equipment (PPE): gloves, lab coat, and eye protection.
  • Avoid exposure to heat, sparks, or open flames due to potential flammability of aromatic compounds .
  • Store in a tightly sealed, corrosion-resistant container under dry, cool conditions (0–6°C if stability data supports it) to prevent hydrolysis or degradation .
  • Work in a fume hood to minimize inhalation risks, and use grounding straps to mitigate electrostatic discharge during transfer .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : Synthesis typically involves:
  • Core Formation : Pechmann or Kostanecki–Robinson condensation to construct the coumarin backbone. For example, reacting resorcinol derivatives with β-keto esters under acidic conditions .
  • Substitution : Introducing the 7-isopropoxy group via nucleophilic aromatic substitution (NAS) using isopropyl alcohol and a base (e.g., K₂CO₃) under reflux. Chlorination at the 6-position can be achieved using Cl₂ gas or N-chlorosuccinimide (NCS) in DMF .
  • Carboxylic Acid Functionalization : Hydrolysis of a nitrile or ester intermediate under acidic/basic conditions to yield the carboxylic acid moiety .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Compare ¹H/¹³C NMR data with computational predictions (e.g., DFT calculations) to verify substituent positions and coupling patterns .
  • X-ray Crystallography : Resolve single-crystal structures to confirm stereochemistry and bond lengths, as demonstrated for analogs like 6-chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde (mean C–C bond length: 0.003 Å; R factor: 0.027) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include steric hindrance from the isopropoxy group and polymorphism. Strategies:
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) or mixed solvents (ethanol/water) to enhance solubility and slow crystallization .
  • Temperature Gradient : Gradual cooling from 50°C to 4°C to promote ordered crystal lattice formation.
  • Seeding : Introduce microcrystals of structurally similar compounds (e.g., 6-chloro-4-oxo-4H-chromene-3-carbaldehyde) to template growth .

Q. How do electronic effects of the isopropoxy and chloro substituents influence the compound’s reactivity in further derivatization?

  • Methodological Answer :
  • Electron-Withdrawing Chloro Group : Activates the coumarin ring for electrophilic substitution at the 5- or 8-positions. Use DFT calculations (e.g., Fukui indices) to predict reactive sites .
  • Steric Effects of Isopropoxy : Hinders nucleophilic attack at the 7-position. Mitigate by using bulky catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Acid Derivative Reactivity : The carboxylic acid can be converted to amides or esters via EDC/HOBt coupling or Fischer esterification, respectively .

Q. What analytical methods are suitable for assessing the purity of this compound in complex mixtures?

  • Methodological Answer :
  • HPLC-DAD/UV : Use a C18 column with a gradient elution (water:acetonitrile, 0.1% TFA) to resolve peaks. Monitor at λ = 270–320 nm (typical for coumarin π→π* transitions) .
  • LC-MS/MS : Quantify trace impurities via multiple reaction monitoring (MRM) and compare against certified reference standards.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content (e.g., <0.1% w/w) .

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